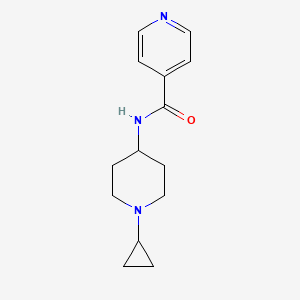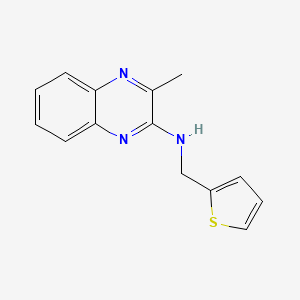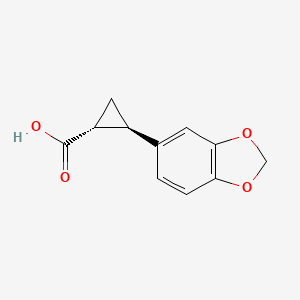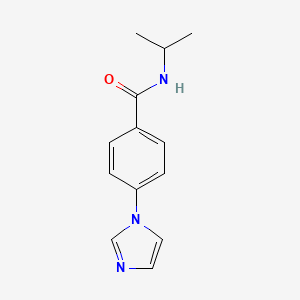
N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
作用机制
CPP acts as a competitive antagonist of the N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine, which is an essential co-agonist of the N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor, resulting in the inhibition of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor-mediated calcium influx and synaptic plasticity.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. CPP also inhibits the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, which are involved in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CPP is its selectivity for the N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor, which allows for the specific investigation of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor-mediated synaptic plasticity and memory formation. However, CPP has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
未来方向
There are many future directions for the use of CPP in scientific research. One direction is the investigation of the role of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease, and the potential use of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor antagonists such as CPP as therapeutic agents. Another direction is the development of more selective and potent N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor antagonists that can be used in clinical settings. Finally, the use of CPP in combination with other pharmacological tools and techniques such as optogenetics and electrophysiology can provide further insights into the mechanisms underlying synaptic plasticity and memory formation.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of 4-cyanopyridine with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 4-pyridinecarboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. Both methods yield CPP with high purity and yield.
科学研究应用
CPP has been widely used in scientific research to study the role of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptors in synaptic plasticity, memory formation, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP is also used as a pharmacological tool to investigate the effects of N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide receptor blockade on neuronal excitability, synaptic transmission, and plasticity.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-3-7-15-8-4-11)16-12-5-9-17(10-6-12)13-1-2-13/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUURWVJNXXHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)

![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)



